|
REACTION_CXSMILES
|
C([O:5][C:6](=[O:21])[CH2:7][N:8]1[C:16]2[CH2:15][CH2:14][CH2:13][CH2:12][C:11]=2[C:10]([C:17]([F:20])([F:19])[F:18])=[N:9]1)(C)(C)C>C(Cl)Cl.C(O)(C(F)(F)F)=O>[F:20][C:17]([F:18])([F:19])[C:10]1[C:11]2[CH2:12][CH2:13][CH2:14][CH2:15][C:16]=2[N:8]([CH2:7][C:6]([OH:21])=[O:5])[N:9]=1
|
|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture stirred at RT for 30 min, before concentration in vacuo
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=NN(C=2CCCCC12)CC(=O)O)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.5 g |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |